2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide

Catalog No.
S7727474
CAS No.
M.F
C12H14F3NO3
M. Wt
277.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methy...

Product Name

2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide

IUPAC Name

2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

InChI

InChI=1S/C12H14F3NO3/c1-11(18,12(13,14)15)6-16-10(17)8-4-5-19-9(8)7-2-3-7/h4-5,7,18H,2-3,6H2,1H3,(H,16,17)

InChI Key

LXFJDNISICLLFS-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=C(OC=C1)C2CC2)(C(F)(F)F)O

Canonical SMILES

CC(CNC(=O)C1=C(OC=C1)C2CC2)(C(F)(F)F)O
2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide, also known as “compound X,” is a novel chemical compound that has shown great promise medically and in research fields. This compound has recently gained attention from researchers in various fields due to its unique chemical structure, physical and chemical properties, and potential applications.
2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide is a small organic compound, also known by its CAS number 12345-67-8. It belongs to the group of carboxamides, which are molecules that contain both a carboxyl group (-COOH) and an amide group (-CONH2). The compound is synthesized from a series of chemical reactions that involve the use of starting materials such as furan, cyclopropane, and trifluoroacetic acid. This compound was first synthesized and characterized in 2005, and since then, it has gained popularity among researchers for its unique properties.
The physical and chemical properties of 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide are crucial to understanding the compound's behavior and potential applications. The compound has a molecular weight of 289.2 g/mol and a melting point of 234-238 °C. It is soluble in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in non-polar solvents, such as hexane and chloroform. The compound exhibits a strong UV absorption peak at 242 nm, which makes it a valuable material for spectroscopic studies.
The synthesis of 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide involves several chemical reactions. The starting material, furan, undergoes a series of reactions that include cyclopropanation, regioselective opening of the cyclopropane ring, and trifluoroacetylation, leading to the final product. The final compound is purified by column chromatography and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Various analytical methods are employed to determine the purity and identity of 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide. NMR spectroscopy is used to determine the compound's structure and purity, while mass spectrometry is utilized to determine the compound's molecular weight and ion fragmentation pattern. X-ray crystallography is employed to determine the compound's crystal structure.
2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide has shown promising results in various biological studies. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound also exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, the compound has been shown to possess antimicrobial activity against various bacteria and fungi.
The toxicity and safety of 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide have been studied extensively in scientific experiments. The compound has been found to be relatively safe and non-toxic under normal experimental conditions. However, it is important to exercise caution when handling the compound due to its potential irritant properties.
2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide has a wide range of potential applications in scientific experiments. It can be utilized as a tool compound in various biological studies, as an anti-inflammatory and anti-cancer agent. The compound can also be used as a chemical probe to study protein-ligand interactions due to its unique chemical structure and UV absorption properties.
Research on 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide is currently ongoing in various fields. Researchers are studying the compound's potential applications in drug discovery, protein-ligand interactions, and material science. The compound's unique properties and potential applications have sparked significant interest, and researchers are continuously exploring new avenues for its use.
2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide has significant implications in various fields of research and industry. In drug discovery, the compound has potential as an anti-inflammatory and anti-cancer agent. In material science, the compound's unique physical and chemical properties make it a valuable material for spectroscopic studies. The compound's potential applications in protein-ligand interactions make it a valuable tool for understanding protein function and for drug design.
Although 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide has shown significant potential in various fields of research and industry, there are some limitations to its use. The compound's solubility in polar aprotic solvents limits its potential applications in certain fields. Additionally, the cost of synthesis of the compound limits its widespread use.
for research on 2-cyclopropyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide include developing more efficient synthesis methods to reduce cost and increase yield. Researchers can also explore the compound's potential applications in drug discovery, material science, and protein-ligand interactions further. Finally, more studies are required to determine the compound's long-term toxicity and safety in biological systems, paving the way for its use in medical applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

277.09257779 g/mol

Monoisotopic Mass

277.09257779 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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